![molecular formula C7H11NO3 B040679 Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate CAS No. 114724-98-0](/img/structure/B40679.png)
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves innovative methodologies, including one-pot oxidative decarboxylation-beta-iodination of amino acids, leading to the introduction of different substituents at specific positions of the pyrrolidine ring. This process yields trans-relationship between substituents, highlighting the stereoselective nature of the synthesis. Techniques such as Michael addition and cyclization reactions are pivotal, demonstrating the compound's role in forming complex molecular architectures (Boto et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of derivatives of methyl 1-methyl-2-oxopyrrolidine-3-carboxylate reveals detailed insights into their geometric configuration. X-ray diffraction studies and computational methods provide a comprehensive understanding of the molecular orientation, confirming the presence of specific functional groups and their spatial arrangement. Such structural elucidation is essential for understanding the compound's reactivity and potential applications (Nural et al., 2018).
Chemical Reactions and Properties
This compound exhibits a broad range of chemical reactivity, including participation in cascade reactions, annulation processes, and serving as a precursor for the synthesis of complex heterocyclic compounds. Its ability to engage in reactions with various reagents underlines its versatility and utility in organic synthesis. The compound's chemical properties facilitate the construction of diverse molecular frameworks, showcasing its significance in the development of novel chemical entities (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. Understanding these properties helps in optimizing reaction conditions and improving the efficiency of the synthesis processes. Detailed studies on the compound's physical characteristics enable researchers to manipulate its behavior in various chemical environments, enhancing its applicability in diverse synthetic routes.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different chemical groups, its role as a building block in organic synthesis, and its ability to undergo various functional group transformations, underscore its utility in the chemical industry. The compound's versatility is evident in its application across multiple synthesis pathways, where it contributes to the creation of complex organic molecules with high precision and specificity.
- Synthesis and application in the formation of complex molecules: Boto et al., 2001.
- Molecular structure elucidation and analysis: Nural et al., 2018.
- Chemical reactivity and formation of heterocyclic compounds: Galenko et al., 2015.
Scientific Research Applications
It is used in the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles (Grošelj et al., 2013).
This compound plays a role in PdII catalysis for selective activation and arylation of aromatic and aliphatic carboxylic acid derivatives, potentially leading to therapeutically important 2-pyridone analogues and ary (Pati et al., 2018).
It is utilized in the synthesis of hydrazides of 2-oxopyrrolidine-3-carboxylic acids, possessing the Z-configuration (Gorodnicheva et al., 2016).
The compound is a versatile intermediate in synthesizing α-methylene-β2-lactams and β2-,β2-difunctionalized pyrrol-2(3H)-ones (Beji, 2015).
It is used in chemical research for catalytically-controlled alkenylation reactions (Patra et al., 2010).
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate has antimicrobial activity against various bacterial and fungal strains, indicating potential use in developing new antimycobacterial agents (Nural et al., 2018).
It is used in the synthesis of azuleno-[1,2-b]pyrrole and azuleno-[1,2-b]furan (Fujimori et al., 1986).
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a novel molecule with potential anti-inflammatory properties, is related to this compound (Moloney, 2001).
Methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides enhances their analgesic properties, showing the potential of similar modifications in this compound (Ukrainets et al., 2015).
New disperse dyes synthesized from methyl-4,6-dihydroxy-2-oxo-1-phenyl pyridine-3-carboxylate possess DPPH free radical scavenging activity and can be applied to polyester fabric (Parveen et al., 2007).
Safety and Hazards
“Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate” is classified as a hazardous compound. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is an organic compound . .
Biochemical Pathways
It’s known that the compound can be used as an intermediate in organic synthesis , which suggests it may participate in various biochemical reactions.
Pharmacokinetics
It’s known that the compound is soluble in some organic solvents such as ethanol, dichloromethane, and propanol, but has low solubility in water . This could potentially affect its bioavailability.
Result of Action
As an intermediate in organic synthesis , it’s likely that the compound participates in various chemical reactions, leading to the formation of different products.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, the compound should be stored away from sources of ignition and oxidizing agents , suggesting that its stability and efficacy could be affected by environmental conditions such as temperature and the presence of other chemicals.
properties
IUPAC Name |
methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLKVGYPYLXMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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